molecular formula C13H19N5OS B2653739 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1234898-29-3

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2653739
CAS RN: 1234898-29-3
M. Wt: 293.39
InChI Key: WKJOSIJKJAJLQE-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. Pyrazole rings are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule and the reaction conditions. Pyrazole compounds are known to participate in a variety of chemical reactions .

Scientific Research Applications

Organic Synthesis and Mechanistic Studies

Research in organic synthesis often explores the reactivity and functionalization of pyrazole and thiadiazole derivatives. For instance, studies have detailed unexpected reactions involving pyrazolo derivatives, providing insights into their synthesis mechanisms and potential applications in designing new molecules with specific properties (Ledenyova et al., 2018).

Medicinal Chemistry and Drug Design

Compounds containing pyrazole and thiadiazole moieties are significant in drug design due to their broad biological activities. For example, novel analogs with antibacterial properties have been synthesized, showing promise against various bacterial strains. This illustrates the potential of these compounds in developing new antibiotics (Palkar et al., 2017).

Biological Activities and Potential Therapeutic Applications

Many derivatives of pyrazole and thiadiazole exhibit potent biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Such studies contribute to understanding these compounds' therapeutic potential and guiding the development of new drugs. For instance, synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines have shown cytotoxic activities against various cancer cell lines, highlighting their potential as anticancer agents (Deady et al., 2003).

Agrochemical Applications

Research has also extended into agrochemical applications, where pyrazole carboxamide derivatives are explored for their fungicidal and nematocidal activities. This is crucial for developing new pesticides and addressing agricultural challenges (Zhao et al., 2017).

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .

Future Directions

The future research directions would depend on the biological activity of the compound. Given the known biological activities of pyrazole derivatives, this compound could be further investigated for its potential antileishmanial and antimalarial activities .

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-propylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5OS/c1-4-5-11-12(20-17-15-11)13(19)14-6-7-18-10(3)8-9(2)16-18/h8H,4-7H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJOSIJKJAJLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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